molecular formula C13H14FN B8516770 alpha-(4-Fluorophenyl)cyclopentaneacetonitrile

alpha-(4-Fluorophenyl)cyclopentaneacetonitrile

Cat. No. B8516770
M. Wt: 203.25 g/mol
InChI Key: VGHJSWOEMLROGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(4-Fluorophenyl)cyclopentaneacetonitrile is a useful research compound. Its molecular formula is C13H14FN and its molecular weight is 203.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-(4-Fluorophenyl)cyclopentaneacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-(4-Fluorophenyl)cyclopentaneacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-(4-Fluorophenyl)cyclopentaneacetonitrile

Molecular Formula

C13H14FN

Molecular Weight

203.25 g/mol

IUPAC Name

2-cyclopentyl-2-(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C13H14FN/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10/h5-8,10,13H,1-4H2

InChI Key

VGHJSWOEMLROGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C#N)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluorophenylacetonitrile (10 g, 74 mmol) was combined with tetrabutylammonium bromide (2.76 g), 50% sodium hydroxide (38 g), and sodium hydroxide pellets (8.5 g, 213 mmol). The flask was warmed to 50° C. (internal) and bromocyclopentane (8.57 mL, 80 mmol) was added over a 5 minute period. The temperature was raised to 100° C. and maintained for 30 minutes. Workup consisted of pouring the reaction mixture onto ice (100 mL) and extracting with ether (100 mL, then 2×50 mL). The combined ethereal extracts were washed with saturated with sodium chloride solution (20 mL), dried using MgSO4, filtered through silica, and concentrated. The residue was subjected to vacuum distillation, affording the a product compound as an oil, which was characterized as follows: 13CNMR(CDCl3, 100 MHz, partial): 45.3, 41.7, 30.9, 30.2, 24.9, 24.8. NMR(CDCl3, 400 MHz, partial): 3.72(d, 1H, J=7 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.57 mL
Type
reactant
Reaction Step Four
Quantity
2.76 g
Type
catalyst
Reaction Step Five

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